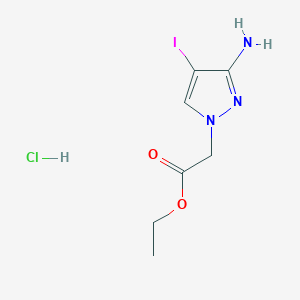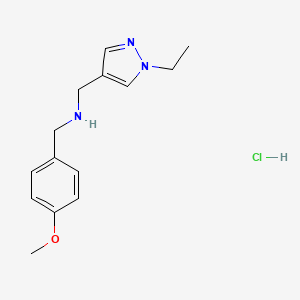![molecular formula C20H30N2O3S2 B15113802 3-(4-Methanesulfonylphenyl)-1-[4-(thian-4-yl)-1,4-diazepan-1-yl]propan-1-one](/img/structure/B15113802.png)
3-(4-Methanesulfonylphenyl)-1-[4-(thian-4-yl)-1,4-diazepan-1-yl]propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Methanesulfonylphenyl)-1-[4-(thian-4-yl)-1,4-diazepan-1-yl]propan-1-one is a synthetic organic compound
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methanesulfonylphenyl)-1-[4-(thian-4-yl)-1,4-diazepan-1-yl]propan-1-one typically involves multi-step organic reactions. The process may start with the preparation of the methanesulfonylphenyl intermediate, followed by the introduction of the thian-4-yl diazepan group through nucleophilic substitution or other suitable reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, would be optimized to achieve high yield and purity.
Industrial Production Methods
For industrial-scale production, the synthesis would be scaled up using batch or continuous flow reactors. Process optimization would focus on maximizing yield, minimizing by-products, and ensuring cost-effectiveness. Purification techniques such as crystallization, distillation, or chromatography would be employed to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3-(4-Methanesulfonylphenyl)-1-[4-(thian-4-yl)-1,4-diazepan-1-yl]propan-1-one can undergo various chemical reactions, including:
Oxidation: The methanesulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced under specific conditions to modify the functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the phenyl or diazepan moieties.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice would be tailored to the specific reaction.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfone derivatives, while substitution reactions could introduce various functional groups to the phenyl or diazepan rings.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Possible applications in drug development, particularly for targeting specific receptors or enzymes.
Industry: Use in materials science for developing new materials with unique properties.
Wirkmechanismus
The mechanism of action of 3-(4-Methanesulfonylphenyl)-1-[4-(thian-4-yl)-1,4-diazepan-1-yl]propan-1-one would depend on its specific interactions with molecular targets. It may bind to receptors, enzymes, or other biomolecules, modulating their activity and leading to various biological effects. Detailed studies would be required to elucidate the exact pathways and targets involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(4-Methanesulfonylphenyl)-1-[4-(thian-4-yl)-1,4-diazepan-1-yl]propan-1-one: can be compared with other compounds featuring methanesulfonylphenyl or diazepan moieties.
4-Methanesulfonylphenyl derivatives: These compounds share the methanesulfonylphenyl group and may have similar chemical properties.
Diazepan derivatives: Compounds with the diazepan ring structure can be compared in terms of their chemical reactivity and biological activity.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique chemical and biological properties
Eigenschaften
Molekularformel |
C20H30N2O3S2 |
|---|---|
Molekulargewicht |
410.6 g/mol |
IUPAC-Name |
3-(4-methylsulfonylphenyl)-1-[4-(thian-4-yl)-1,4-diazepan-1-yl]propan-1-one |
InChI |
InChI=1S/C20H30N2O3S2/c1-27(24,25)19-6-3-17(4-7-19)5-8-20(23)22-12-2-11-21(13-14-22)18-9-15-26-16-10-18/h3-4,6-7,18H,2,5,8-16H2,1H3 |
InChI-Schlüssel |
AXYSEVHLIFCQRD-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)C1=CC=C(C=C1)CCC(=O)N2CCCN(CC2)C3CCSCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(difluoromethyl)-N-[(5-fluoro-2-thienyl)methyl]-1H-pyrazol-3-amine](/img/structure/B15113725.png)

![N,5-dimethyl-N-[1-(pyridin-2-yl)azetidin-3-yl]-1,2-oxazole-3-carboxamide](/img/structure/B15113735.png)

![N-{1-[5-fluoro-6-(propan-2-yl)pyrimidin-4-yl]pyrrolidin-3-yl}-N-methylacetamide](/img/structure/B15113748.png)
![2-methyl-N-(2,2,2-trifluoroethyl)-5H,6H,7H-cyclopenta[d]pyrimidin-4-amine](/img/structure/B15113752.png)

![1-(4-{6-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidin-1-yl)-4,4,4-trifluorobutan-1-one](/img/structure/B15113763.png)
![3-methyl-6-{[1-(1-methyl-1H-imidazole-4-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine](/img/structure/B15113768.png)
![4-(4,4-difluoropiperidine-1-carbonyl)-1-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperidine](/img/structure/B15113773.png)
![5-{5-Benzyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyridine-2-carbonitrile](/img/structure/B15113782.png)
![2-(4-Fluorophenyl)-1-[4-(thian-4-yl)-1,4-diazepan-1-yl]ethan-1-one](/img/structure/B15113786.png)
![2-[[(1-Methylpyrazol-3-yl)amino]methyl]benzoic acid;hydrochloride](/img/structure/B15113787.png)
![2-({1-[(5-Chlorothiophen-2-yl)methyl]piperidin-4-yl}oxy)-5-methylpyrimidine](/img/structure/B15113795.png)
